Cas no 2172570-40-8 (2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol)

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1645650
- 2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
- 2172570-40-8
- 2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol
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- インチ: 1S/C10H20N2O2/c11-7-10(14-6-5-13)8-12-3-1-9(10)2-4-12/h9,13H,1-8,11H2
- InChIKey: HDBJCBXMTSNDEM-UHFFFAOYSA-N
- SMILES: O(CCO)C1(CN)CN2CCC1CC2
計算された属性
- 精确分子量: 200.152477885g/mol
- 同位素质量: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 58.7Ų
2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645650-0.5g |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 0.5g |
$739.0 | 2023-07-10 | ||
Enamine | EN300-1645650-10.0g |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 10.0g |
$3315.0 | 2023-07-10 | ||
Enamine | EN300-1645650-50mg |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 50mg |
$647.0 | 2023-09-22 | ||
Enamine | EN300-1645650-1000mg |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1645650-0.1g |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 0.1g |
$678.0 | 2023-07-10 | ||
Enamine | EN300-1645650-100mg |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1645650-5000mg |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 5000mg |
$2235.0 | 2023-09-22 | ||
Enamine | EN300-1645650-10000mg |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1645650-0.05g |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 0.05g |
$647.0 | 2023-07-10 | ||
Enamine | EN300-1645650-500mg |
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |
2172570-40-8 | 500mg |
$739.0 | 2023-09-22 |
2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-olに関する追加情報
Introduction to 2-{3-(Aminomethyl)-1-Azabicyclo[2.2.2]Octan-3-Yloxy}Ethan-1-Ol (CAS No: 2172570-40-8)
The compound 2-{3-(Aminomethyl)-1-Azabicyclo[2.2.2]Octan-3-Yloxy}Ethan-1-Ol, identified by the CAS number 2172570-40-8, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic amines, which are known for their unique properties and versatility in chemical synthesis.
The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane framework, which provides stability and rigidity to the molecule. The presence of an amino group (-NH2) and a hydroxyl group (-OH) introduces additional functional diversity, enabling this compound to participate in a wide range of chemical reactions, including nucleophilic substitutions, acid-base interactions, and hydrogen bonding.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules with specific targeting capabilities. Researchers have explored its role as a precursor for synthesizing more complex molecules with therapeutic applications, such as anti-inflammatory agents and neuroprotective drugs.
In terms of synthesis, this compound can be prepared through a multi-step process involving ring-forming reactions and functional group transformations. The use of advanced catalytic techniques has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
The unique combination of structural rigidity and functional groups in this compound makes it an attractive candidate for further research in areas such as material science and biotechnology. Its ability to form stable complexes with other molecules suggests potential applications in drug delivery systems and enzyme inhibition studies.
Moreover, computational chemistry methods have been employed to study the electronic properties and reactivity of this compound at the molecular level. These studies have provided valuable insights into its interaction with biological systems, paving the way for its use in personalized medicine and targeted therapy.
In conclusion, the compound 2-{3-(Aminomethyl)-1-Azabicyclo[2.2.2]Octan-3-Yloxy}Ethan-1-Ol (CAS No: 2172570-40-8) represents a promising building block for advancing chemical innovation across multiple disciplines.
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